![molecular formula C20H16O2S B14327626 [1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate CAS No. 111360-45-3](/img/structure/B14327626.png)
[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate: is an organic compound that features a biphenyl group linked to a phenylsulfanyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with phenylsulfanyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)methanol.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate exerts its effects depends on its chemical environment and the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-yl acetate: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Phenyl (phenylsulfanyl)acetate: Lacks the biphenyl group, leading to variations in chemical behavior and uses.
Uniqueness: The presence of both the biphenyl and phenylsulfanyl groups in [1,1’-Biphenyl]-4-yl (phenylsulfanyl)acetate provides a unique combination of structural features and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
111360-45-3 |
|---|---|
Molekularformel |
C20H16O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-phenylsulfanylacetate |
InChI |
InChI=1S/C20H16O2S/c21-20(15-23-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
InChI-Schlüssel |
LPMIFEAAGPBLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


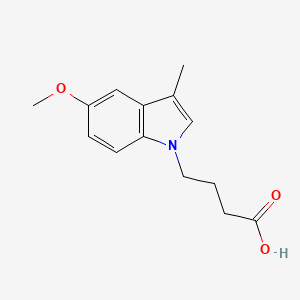



![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
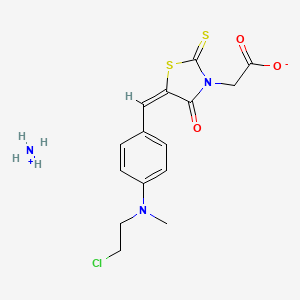
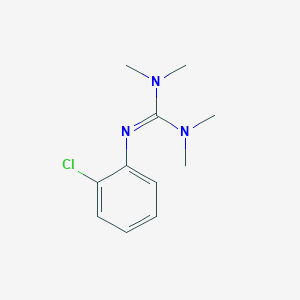
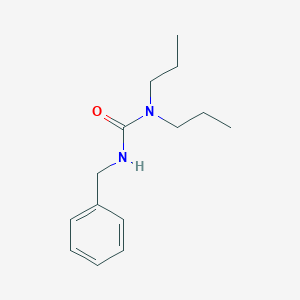

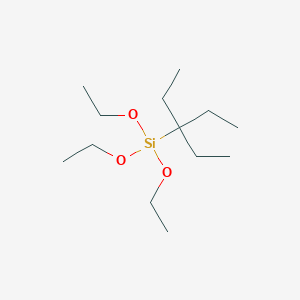
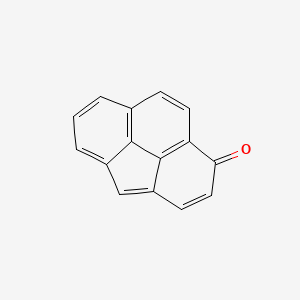
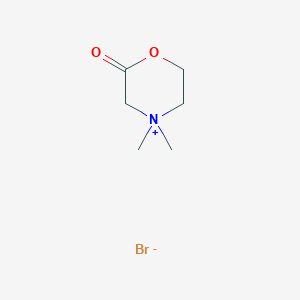
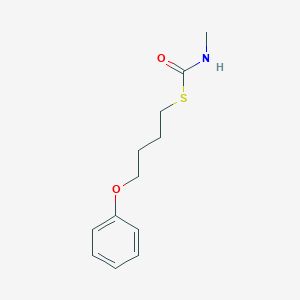
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
